4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine
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Overview
Description
4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine is an organic compound with the molecular formula C14H18N2O5 This compound is characterized by the presence of a morpholine ring attached to an acetyl group, which is further connected to a 2,6-dimethyl-4-nitrophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine typically involves the following steps:
Nitration of 2,6-Dimethylphenol: The starting material, 2,6-dimethylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2,6-dimethyl-4-nitrophenol.
Formation of 2,6-Dimethyl-4-nitrophenoxyacetic Acid: The nitrophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2,6-dimethyl-4-nitrophenoxyacetic acid.
Acylation with Morpholine: Finally, the nitrophenoxyacetic acid is acylated with morpholine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 4-[(2,6-Dimethyl-4-aminophenoxy)acetyl]morpholine.
Substitution: Various substituted morpholine derivatives.
Oxidation: 4-[(2,6-Dicarboxyphenoxy)acetyl]morpholine.
Scientific Research Applications
4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The morpholine ring provides structural stability and enhances the compound’s ability to bind to its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-nitrophenol: A precursor in the synthesis of 4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine.
4-[(2,6-Dimethyl-4-aminophenoxy)acetyl]morpholine: A reduced form of the compound with an amino group instead of a nitro group.
4-[(2,6-Dicarboxyphenoxy)acetyl]morpholine: An oxidized form with carboxylic acid groups.
Uniqueness
This compound is unique due to its combination of a nitrophenoxy group and a morpholine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and its potential biological activities make it a valuable compound in medicinal chemistry research.
Biological Activity
4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique structural features, including a nitrophenoxy group and a morpholine ring, which may contribute to its reactivity and interaction with biological targets.
Chemical Structure and Synthesis
The molecular formula of this compound is C14H19N3O3. The synthesis typically involves several key steps:
- Nitration of 2,6-Dimethylphenol : This step produces 2,6-dimethyl-4-nitrophenol using a nitrating mixture.
- Formation of 2,6-Dimethyl-4-nitrophenoxyacetic Acid : The nitrophenol reacts with chloroacetic acid in the presence of a base.
- Acylation with Morpholine : The resulting acid undergoes acylation with morpholine, facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) .
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor due to its structural similarity to known inhibitors. The nitro group can be reduced to an amino group, enhancing its ability to interact with various enzymes or receptors .
Antimicrobial Properties
The compound has been explored for its antimicrobial properties. Preliminary studies suggest it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values ranging from 5.64 µM against Staphylococcus aureus to 13.40 µM against Pseudomonas aeruginosa .
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Pseudomonas aeruginosa | 13.40 |
Enterococcus faecalis | 8.33 |
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against Candida albicans, with MIC values indicating moderate effectiveness .
The mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the nitro group plays a crucial role in its reactivity and interaction with biological molecules. The morpholine ring enhances stability and binding affinity to target proteins .
Case Studies and Research Findings
A study conducted on various synthesized alkaloids highlighted the importance of structural modifications in enhancing biological activity. Compounds similar in structure to this compound exhibited varying degrees of antimicrobial effectiveness based on their substituents . This suggests that further modifications could lead to improved pharmacological profiles.
Properties
IUPAC Name |
2-(2,6-dimethyl-4-nitrophenoxy)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-10-7-12(16(18)19)8-11(2)14(10)21-9-13(17)15-3-5-20-6-4-15/h7-8H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEPPQHPUKIUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCOCC2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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